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molecular formula C4H5N3S2 B3031212 1,3-Thiazol-2-ylthiourea CAS No. 19958-82-8

1,3-Thiazol-2-ylthiourea

Cat. No. B3031212
M. Wt: 159.2 g/mol
InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846959B2

Procedure details

To a solution of 2-aminothiazole (630 mg, 6.29 mmol) in acetone (30 mL) was slowly added benzoyl isothiocyanate (845 μL, 6.29 mmol) at room temperature. The reaction mixture was heated to a gentle reflux for 6.5 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was added acetonitrile (50 mL) and the yellow precipitate was filtered. The filtrate was concentrated in vacuo and the residue was taken up in 10% aqueous sodium hydroxide (50 mL). The heterogeneous reaction mixture was heated to a gentle reflux for 1 h then cooled to room temperature and stirred for 16 h. To the reaction mixture was added 6 N hydrochloric acid until pH reached 7. To the aqueous layer was added ammonium hydroxide (50 mL) followed by ethyl acetate then separated. The organic layer was washed with brine then dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to afford N-1,3-thiazol-2-ylthiourea (717 mg, 71%) as a pale yellow powder. The powder was then taken up in chloroform (50 mL) and to this suspension was added iodomethane (281 μL, 4.50 mmol). The reaction mixture was heated to reflux for 2 h, at which time it was cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (SiO2, hexanes/ethyl acetate) to afford methyl N-1,3-thiazol-2-ylimidothiocarbamate (200 mg, 26%). MS (EI) for C5H7N3S2: 174 (MH+).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
845 μL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([N:15]=[C:16]=[S:17])(=O)C1C=CC=CC=1>CC(C)=O>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:16]([NH2:15])=[S:17]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Two
Name
Quantity
845 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 6.5 h, at which time it
Duration
6.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was added acetonitrile (50 mL)
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous reaction mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 6 N hydrochloric acid until pH
ADDITION
Type
ADDITION
Details
To the aqueous layer was added ammonium hydroxide (50 mL)
CUSTOM
Type
CUSTOM
Details
then separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=NC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 717 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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